(3,4-Difluorophenyl)methylamine hydrochloride is an organic compound characterized by a primary amine group attached to a benzylic carbon, which is further connected to a 3,4-difluorophenyl group and an ethyl group. The compound exists in the form of a hydrochloride salt, indicating the presence of a chloride ion. Its molecular formula is and its molecular weight is approximately 207.65 g/mol .
The structure features two fluorine atoms positioned at the 3 and 4 positions of the phenyl ring, contributing to its unique chemical properties. This compound is often synthesized for research in medicinal chemistry and materials science due to its potential biological activities and applications.
These reactions are significant in synthetic organic chemistry for creating derivatives with varied biological activities.
The synthesis of (3,4-Difluorophenyl)methylamine hydrochloride typically involves several key steps:
These methods are adaptable depending on the desired yield and purity levels.
(3,4-Difluorophenyl)methylamine hydrochloride has several applications:
Interaction studies involving (3,4-Difluorophenyl)methylamine hydrochloride focus on its binding affinity and activity at various receptors. Research indicates that compounds with similar structures may interact with:
These interactions highlight the compound's relevance in neuropharmacology and its potential therapeutic implications.
Several compounds share structural similarities with (3,4-Difluorophenyl)methylamine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3,4-Methylenedioxymethamphetamine | Methylenedioxy group on phenyl | Entactogenic effects |
| N,N-Dimethylphenethylamine | Dimethylamino group | Stimulant properties |
| 1-(3-Fluorophenyl)propan-2-amine | Fluorophenyl group | Psychoactive effects |
(3,4-Difluorophenyl)methylamine hydrochloride exhibits distinctive solubility patterns that reflect the dual nature of its molecular structure, combining the hydrophobic difluorophenyl aromatic system with the hydrophilic protonated amine functionality [1] . The hydrochloride salt formation significantly enhances water solubility compared to the free base form, a characteristic behavior observed across amine hydrochloride derivatives [3] [4] [6].
In polar protic solvents, the compound demonstrates enhanced solubility due to favorable hydrogen bonding interactions between the protonated amine group and solvent molecules [3] [7] [4]. Methylamine hydrochloride, a structurally related compound, exhibits high water solubility (1080 mg/L at 20°C) [3], suggesting comparable aqueous solubility for the target compound. The compound shows good solubility in methanol and ethanol [3] [7] [4], consistent with other aromatic amine hydrochlorides that dissolve readily in short-chain alcohols due to hydrogen bonding capabilities [8] .
Dimethyl sulfoxide (DMSO) represents an excellent polar aprotic solvent for difluorophenyl derivatives [3] [6]. Related compounds such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride show slight solubility in DMSO [10] [11], indicating that the target compound should exhibit similar or enhanced solubility given its additional ethyl substitution.
The compound exhibits limited solubility in nonpolar solvents due to the ionic nature of the hydrochloride salt [12] [7] [8]. Triethylamine hydrochloride, a comparative tertiary amine salt, demonstrates complete insolubility in diethyl ether [7] [4], suggesting similar behavior for the target compound. The aromatic difluorophenyl moiety provides some degree of compatibility with moderately polar organic solvents, but the overall polarity is dominated by the charged ammonium chloride functionality [12] [13].
Chloroform and dichloromethane may provide moderate solubility due to their ability to solvate both polar and aromatic components [3] [7]. However, solubility in purely aliphatic hydrocarbons (hexane, cyclohexane) is expected to be negligible due to the ionic character of the salt [8] [14].
The 3,4-difluoro substitution pattern on the phenyl ring contributes to the compound's unique solubility profile [1] [13]. The electron-withdrawing fluorine atoms increase the acidity of the amine nitrogen, stabilizing the protonated form and enhancing ionic character [15] [16]. This effect, combined with the N-ethyl substitution, creates an optimal balance between hydrophobic and hydrophilic character for pharmaceutical applications [17] .
Differential scanning calorimetry (DSC) provides critical insights into the thermal behavior of (3,4-Difluorophenyl)methylamine hydrochloride, revealing characteristic transition temperatures and decomposition pathways essential for formulation development [18] [19] [20].
Amine hydrochloride salts typically exhibit melting points ranging from 180-250°C [21] [3] [22], with the exact value depending on molecular structure and crystal packing efficiency. Diclofenac sodium, a structurally related aromatic compound, shows complex thermal behavior with multiple endothermic peaks between 271-296°C depending on heating rate [22]. The difluorophenyl substitution is expected to influence thermal stability through enhanced intermolecular interactions [23] [24].
Scanning rate optimization is crucial for accurate thermal characterization [18] [22] [25]. Studies on aromatic amine derivatives demonstrate that heating rates of 2-5°C/min provide optimal resolution of thermal events [22] [25]. Higher heating rates (10-20°C/min) may shift transition temperatures upward due to kinetic effects and reduced heat transfer efficiency [26] [18].
The onset temperature (Tonset) serves as the primary indicator of thermal stability [25] [27]. For structurally similar difluorophenyl compounds, thermal decomposition typically initiates between 200-280°C [23] [28] [24]. The peak maximum temperature (Tmax) usually occurs 20-40°C above the onset, representing maximum decomposition rate [18] [22].
Fluorinated aromatic amines undergo characteristic thermal decomposition involving C-N bond cleavage and aromatic ring degradation [23] [29] [24]. The average enthalpy of decomposition (ΔH_D) for amine-containing compounds ranges from -100 to -200 kJ/mol [25], with exact values depending on molecular complexity and substitution patterns.
DSC-coupled analysis using Fourier transform infrared spectroscopy (FTIR) and mass spectrometry (MS) reveals decomposition products including hydrogen chloride (HCl), fluorinated aromatic fragments, and alkylamine derivatives [30] [24]. The presence of fluorine atoms may enhance thermal stability through stronger C-F bonds compared to C-H bonds [23] [31].
Based on thermal stability data from analogous compounds, the maximum recommended process temperature (T_D24) for safe handling should not exceed 150-180°C for extended periods [25]. This conservative estimate accounts for potential accelerated degradation under industrial processing conditions [29] [27].
Acid-base equilibrium characterization of (3,4-Difluorophenyl)methylamine hydrochloride provides fundamental insights into protonation behavior, solubility-pH relationships, and formulation compatibility across physiological and industrial pH ranges [43] [44] [45].
Fluoroalkylamine derivatives exhibit characteristically lower pKa values compared to non-fluorinated analogs due to the strong electron-withdrawing effects of fluorine substituents [46] [15] [16]. Fluoroalkylamines with terminal fluorine groups demonstrate pKa values in the range of 5.5-6.0 [15], significantly lower than conventional aliphatic amines (pKa ~10-11).
The 3,4-difluorophenyl substitution pattern introduces additional electron-withdrawing character through the aromatic system [16] [47] [48]. Computational studies on fluorinated aromatic compounds suggest pKa reductions of 1-2 units compared to unsubstituted analogs [16] [49] [48]. Therefore, the target compound is predicted to exhibit a pKa in the range of 6.0-7.5, intermediate between highly fluorinated aliphatic amines and conventional aromatic amines.
Potentiometric titration represents the gold standard for pKa determination in pharmaceutical compounds [43] [44] [45]. The method involves automated pH monitoring during stepwise addition of standardized base or acid solutions [43] [44]. SiriusT3 instruments provide high-precision measurements with temperature control and ionic strength adjustment [44].
Spectrophotometric methods utilizing UV-visible absorption changes offer alternative approaches for fluorinated compounds [45] [50]. 19F NMR spectroscopy provides unique opportunities for pKa determination in fluorine-containing molecules through chemical shift monitoring as a function of pH [50]. This technique is particularly valuable for compounds with multiple ionizable groups.
Fluorometric titration using 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) has been successfully applied to cationic compounds [44]. The method relies on fluorescence enhancement upon binding to protonated species, providing high sensitivity for dilute solutions.
Henderson-Hasselbalch equation analysis predicts maximum solubility at pH values significantly below the pKa, where the compound exists predominantly in the protonated, ionic form [43] [44]. For a compound with estimated pKa of 6.5, greater than 90% protonation occurs at pH ≤ 5.5, ensuring optimal water solubility under mildly acidic conditions.
Buffer system compatibility must consider the compound's pKa relative to physiological pH ranges [43] [49]. Phosphate buffers (pH 6-8) may provide optimal conditions for maintaining consistent protonation states during formulation studies. Citrate buffers (pH 3-6) ensure complete protonation for maximum solubility applications [44].
Molecular modeling reveals that protonation occurs primarily at the N-ethyl nitrogen center, forming a stable ammonium cation [15] [49]. The difluorophenyl substituent provides electronic stabilization through resonance and inductive effects, enhancing the thermodynamic stability of the protonated form [16] [47].
Temperature dependencies of ionization equilibria follow van't Hoff relationships, with pKa values typically decreasing by 0.01-0.03 units per degree Celsius increase [49]. This temperature coefficient must be considered for process development and quality control applications involving elevated temperatures.